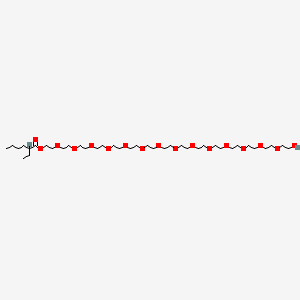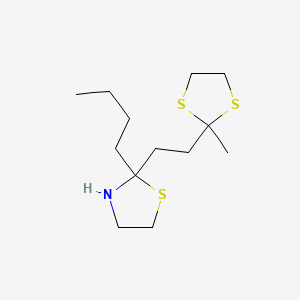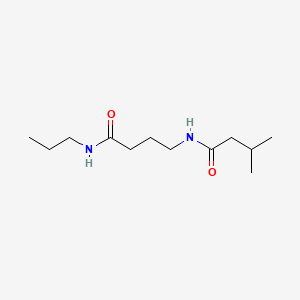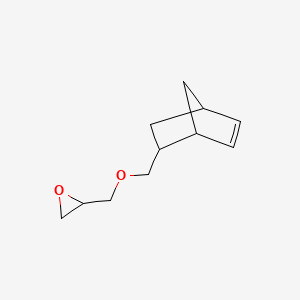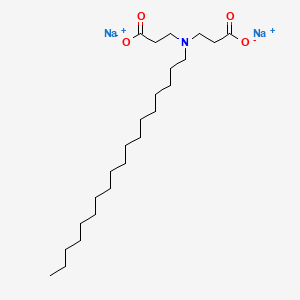
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-((4-fluorophenyl)methyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-((4-fluorophenyl)methyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include phthalic anhydride and various substituted amines. The reaction conditions may involve:
Temperature: Controlled heating to facilitate the reaction.
Catalysts: Acid or base catalysts to promote the formation of the desired product.
Solvents: Organic solvents like dichloromethane or ethanol to dissolve reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and monitoring of reaction progress.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain a pure product.
Quality Control: Analytical methods like HPLC or NMR to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phthalazinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying biological activities.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct biological properties and potential therapeutic applications compared to other similar compounds.
Propiedades
Número CAS |
110406-34-3 |
|---|---|
Fórmula molecular |
C28H28ClF2N3O |
Peso molecular |
496.0 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)methyl]-2-[1-[(4-fluorophenyl)methyl]azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C28H27F2N3O.ClH/c29-22-11-7-20(8-12-22)18-27-25-5-1-2-6-26(25)28(34)33(31-27)24-4-3-16-32(17-15-24)19-21-9-13-23(30)14-10-21;/h1-2,5-14,24H,3-4,15-19H2;1H |
Clave InChI |
LARRNCVITGSLBY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCN(C1)CC2=CC=C(C=C2)F)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


